An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)pyrazine
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 2-(Chloromethyl)pyrazine, a pivotal heterocyclic building block in pharmaceutical and agrochemical research. It details the compound's core physicochemical properties, analytical characterization protocols, reactivity profile, and safe handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize pyrazine derivatives in synthesis and discovery workflows.
Introduction and Significance
2-(Chloromethyl)pyrazine is a substituted pyrazine derivative of significant interest in medicinal chemistry and organic synthesis. The pyrazine ring is a common scaffold in numerous biologically active molecules, and the reactive chloromethyl group at the 2-position makes this compound a versatile intermediate for introducing the pyrazinylmethyl moiety into larger molecular frameworks. Its utility stems from the ability to participate in various nucleophilic substitution reactions, allowing for the construction of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] Understanding its fundamental physicochemical properties is paramount for its effective use, from reaction design and optimization to purification and formulation.
Chemical Identity and Physicochemical Properties
Accurate characterization begins with defining the molecule's fundamental identity and physical constants. These properties govern its behavior in different solvents and thermal conditions, which is critical for laboratory manipulation and process scale-up.
Chemical Structure:
(Image generated for illustrative purposes)
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IUPAC Name: 2-(Chloromethyl)pyrazine
The key quantitative properties are summarized in the table below. It is important to note that some physical properties, like melting point, are not consistently reported across databases, indicating potential variability based on purity or crystalline form.
Table 1: Core Physicochemical Properties of 2-(Chloromethyl)pyrazine
| Property | Value | Source(s) |
| Molecular Weight | 128.56 g/mol | [3][6] |
| Boiling Point | 202.9 ± 25.0 °C at 760 mmHg | [2][4][5] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [5] |
| Flash Point | 95.3 ± 8.8 °C | [2][7] |
| Refractive Index | 1.534 | [4][7] |
| pKa (Predicted) | 0.22 ± 0.10 | [5] |
| Solubility | Data for the hydrochloride salt suggests low aqueous solubility (0.383 mg/ml).[8] The free base is expected to be soluble in common organic solvents. | [8] |
Reactivity, Stability, and Handling
The primary determinant of 2-(Chloromethyl)pyrazine's reactivity is the chloromethyl group. This functional group is analogous to a benzylic chloride, making it a potent electrophile susceptible to nucleophilic substitution (Sₙ2) reactions.
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Reactivity: The compound readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is the cornerstone of its utility as a synthetic intermediate for building complex drug molecules.[1][9]
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Stability: As with many chloromethylated heterocyclic compounds, it may exhibit limited stability, particularly in the presence of moisture, strong bases, or nucleophiles, which can lead to hydrolysis or substitution. Studies on analogous chloromethyl ketones show that stability is often pH-dependent, with greater stability at lower pH values.[10] It should be stored under an inert atmosphere (nitrogen or argon) to prevent degradation.[11]
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Hazards and Handling: 2-(Chloromethyl)pyrazine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12] Therefore, stringent safety protocols must be followed.
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Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12]
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[12][13]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. In all cases of exposure, consult a physician.[12]
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Experimental Protocols for Verification and Analysis
To ensure the quality and suitability of 2-(Chloromethyl)pyrazine for research, several analytical procedures are essential. The following section details validated, step-by-step methodologies for confirming the identity and purity of the compound.
Workflow for Compound Verification
The overall process for qualifying a new batch of 2-(Chloromethyl)pyrazine involves confirming its identity, determining its purity, and assessing a key physical property like its boiling point under reduced pressure.
Caption: Workflow for analytical qualification of 2-(Chloromethyl)pyrazine.
Protocol: Identity Confirmation by LC-MS/MS
Objective: To confirm the molecular weight of 2-(Chloromethyl)pyrazine.
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the molecular weight of a compound, providing definitive structural confirmation.[14]
Methodology:
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Sample Preparation: Prepare a 1 mg/mL stock solution of 2-(Chloromethyl)pyrazine in acetonitrile. Dilute this solution 1:1000 with the mobile phase to a final concentration of 1 µg/mL.
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Chromatographic Conditions:
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization, Positive (ESI+).
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Scan Range: m/z 50-300.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 129.02, corresponding to the calculated exact mass of the compound.
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Protocol: Purity Assessment by UPLC-MS/MS
Objective: To quantify the purity of the 2-(Chloromethyl)pyrazine sample.
Rationale: Ultra-Performance Liquid Chromatography (UPLC) provides higher resolution and faster analysis times compared to traditional HPLC, making it ideal for separating the main compound from potential impurities. This method is adapted from established protocols for analyzing pyrazines in complex mixtures.[15]
Methodology:
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Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in an acetonitrile/water (50:50) mixture.
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UPLC Conditions:
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Column: A high-resolution C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).
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Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
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Gradient Program:
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0-1 min: 5% B
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1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[15]
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Detector: UV-Vis detector at 254 nm, followed by MS detector.
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-
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity by dividing the peak area of 2-(Chloromethyl)pyrazine by the total peak area of all components, expressed as a percentage. Commercial batches typically have a purity of 97% or higher.[2][4]
Protocol: Qualitative Solubility Assessment
Objective: To determine the solubility profile of the compound in common laboratory solvents.
Rationale: Understanding solubility is critical for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and formulation.
Methodology:
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Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, ethanol, methanol, dichloromethane (DCM), ethyl acetate, and hexane.
-
Compound Addition: To each vial, add approximately 5 mg of 2-(Chloromethyl)pyrazine.
-
Observation: Vigorously vortex each vial for 30 seconds. Observe if the solid dissolves completely.
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Heating: If the solid does not dissolve at room temperature, gently warm the vial in a water bath (up to 50 °C) and observe any changes.
-
Classification: Classify the solubility as 'freely soluble' (dissolves completely at room temp), 'soluble' (dissolves upon heating), 'sparingly soluble' (partial dissolution), or 'insoluble'.
Conclusion
2-(Chloromethyl)pyrazine is a valuable and reactive building block for chemical synthesis. Its utility is directly linked to its physicochemical properties, particularly the electrophilic nature of the chloromethyl group. A thorough understanding of its properties, coupled with rigorous analytical verification and adherence to strict safety protocols, is essential for its successful and safe application in research and development environments. This guide provides the foundational knowledge and practical methods required to handle, analyze, and utilize this important chemical intermediate effectively.
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